

Technical Support Center: RS102895 for In Vivo Studies

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Compound of Interest

Compound Name: RS102895

Cat. No.: B1250010

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the use of **RS102895** in in vivo experiments. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **RS102895**?

A1: **RS102895** is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). [1][2][3] It functions by binding to CCR2 and inhibiting the downstream signaling pathways activated by its ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2). [3] This inhibition effectively blocks the migration of CCR2-expressing cells, such as inflammatory monocytes, to sites of inflammation. [4]

Q2: What is the selectivity profile of **RS102895**?

A2: **RS102895** is highly selective for CCR2 over other chemokine receptors, such as CCR1. However, it has been shown to have some off-target activity, with inhibitory effects on human α 1a and α 1d adrenergic receptors, as well as the rat brain cortex 5HT1a receptor.

Q3: What is the recommended administration route for in vivo studies?

A3: Based on published preclinical studies, the most common route of administration for **RS102895** is intraperitoneal (i.p.) injection. Oral administration formulations have also been described.

Troubleshooting Guides

Issue 1: Lack of Efficacy in an In Vivo Model

Q: I am not observing the expected biological effect of **RS102895** in my in vivo experiment. What could be the reason?

A: The most likely reason for a lack of efficacy with **RS102895** is its short in vivo half-life, which is approximately one hour in mice. A single dose is often insufficient to maintain a therapeutic plasma concentration.

Troubleshooting Steps:

- **Implement a Multi-Dose Regimen:** To maintain effective plasma concentrations, a multi-dose schedule is crucial. A dosing frequency of every 6 hours has been shown to be effective in mice.
- **Verify Target Plasma Concentration:** The target trough plasma concentration for effective inhibition of monocyte migration is at least 20 ng/mL. Consider conducting a pilot pharmacokinetic study to ensure your dosing regimen achieves this level in your specific animal model.
- **Check Vehicle Formulation:** Ensure that **RS102895** is fully dissolved in the vehicle and has not precipitated. Poor solubility can lead to inconsistent dosing and reduced bioavailability.

Issue 2: Compound Precipitation in Vehicle

Q: My **RS102895** is precipitating out of the vehicle solution. How can I resolve this?

A: **RS102895** is a poorly water-soluble compound, and precipitation can be a common issue.

Troubleshooting Steps:

- **Use Recommended Vehicle Formulations:** Several vehicle formulations have been successfully used for in vivo studies. Refer to the "Vehicle Formulations for In Vivo Administration" table below for tested options.
- **Employ Mechanical Assistance:** Gentle heating and sonication can aid in the dissolution of **RS102895**.
- **Prepare Fresh Formulations:** It is recommended to prepare the dosing solution fresh on the day of use to minimize the risk of precipitation over time.
- **Sequential Addition of Solvents:** When preparing multi-component vehicles, add and thoroughly mix each solvent one by one to ensure proper dissolution.

Experimental Protocols

Protocol: In Vivo Monocyte Migration Inhibition Study in Mice

This protocol is based on methodologies described in published studies.

- **Animal Model:** C57BL/6 mice are a commonly used strain for immunological studies.
- **Vehicle Preparation:**
 - Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
 - Alternatively, a solution of 10% DMSO in corn oil can be used.
 - Warm and sonicate the mixture as needed to fully dissolve the **RS102895**.
- **Dosing Regimen:**
 - Administer **RS102895** at a dose of 5 mg/kg via intraperitoneal (i.p.) injection.
 - Due to the short half-life, repeat the administration every 6 hours to maintain effective plasma concentrations.
- **Induction of Monocyte Migration:**

- An inflammatory stimulus, such as a vaccine adjuvant, can be administered to a specific site (e.g., footpad) to induce localized inflammation and monocyte recruitment.
- Sample Collection and Analysis:
 - At desired time points (e.g., 12 or 24 hours after the initial stimulus), euthanize the mice and collect the draining lymph nodes.
 - Prepare single-cell suspensions from the lymph nodes.
 - Use flow cytometry to quantify the population of inflammatory monocytes (e.g., CD11b+ Ly6C hi).
- Endpoint Evaluation:
 - Compare the number of inflammatory monocytes in the draining lymph nodes of **RS102895**-treated animals to vehicle-treated controls. A significant reduction in the **RS102895** group indicates successful inhibition of monocyte migration.

Technical Data

Table 1: In Vitro Potency of **RS102895**

Target	IC50
Human CCR2	360 nM
Human α 1a adrenergic receptor	130 nM
Human α 1d adrenergic receptor	320 nM
Rat brain cortex 5HT1a receptor	470 nM

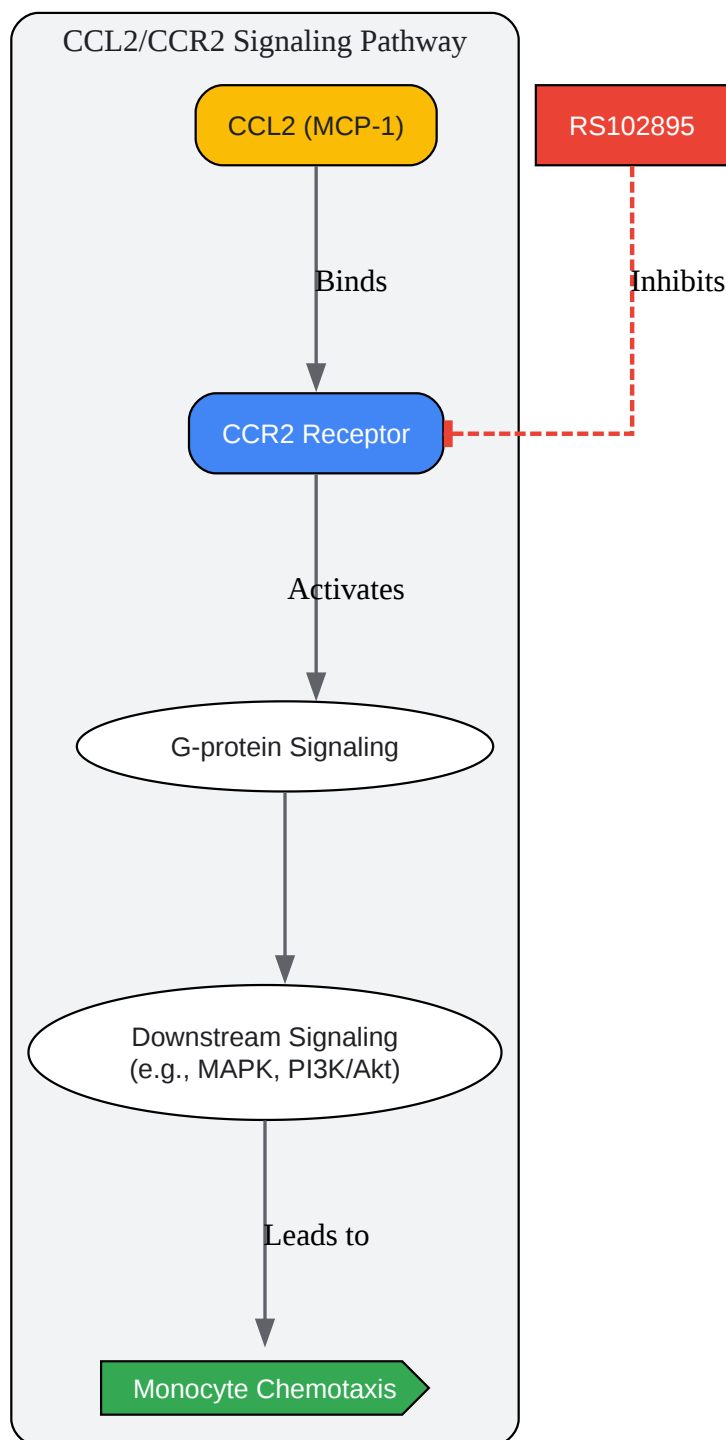
Table 2: Pharmacokinetic Parameters of **RS102895** in Mice

Parameter	Value	Reference
Route of Administration	Intraperitoneal (i.p.)	
Half-life (t _{1/2})	~1 hour	
Effective Trough Plasma Concentration	>20 ng/mL	

Table 3: Recommended Vehicle Formulations for In Vivo Administration

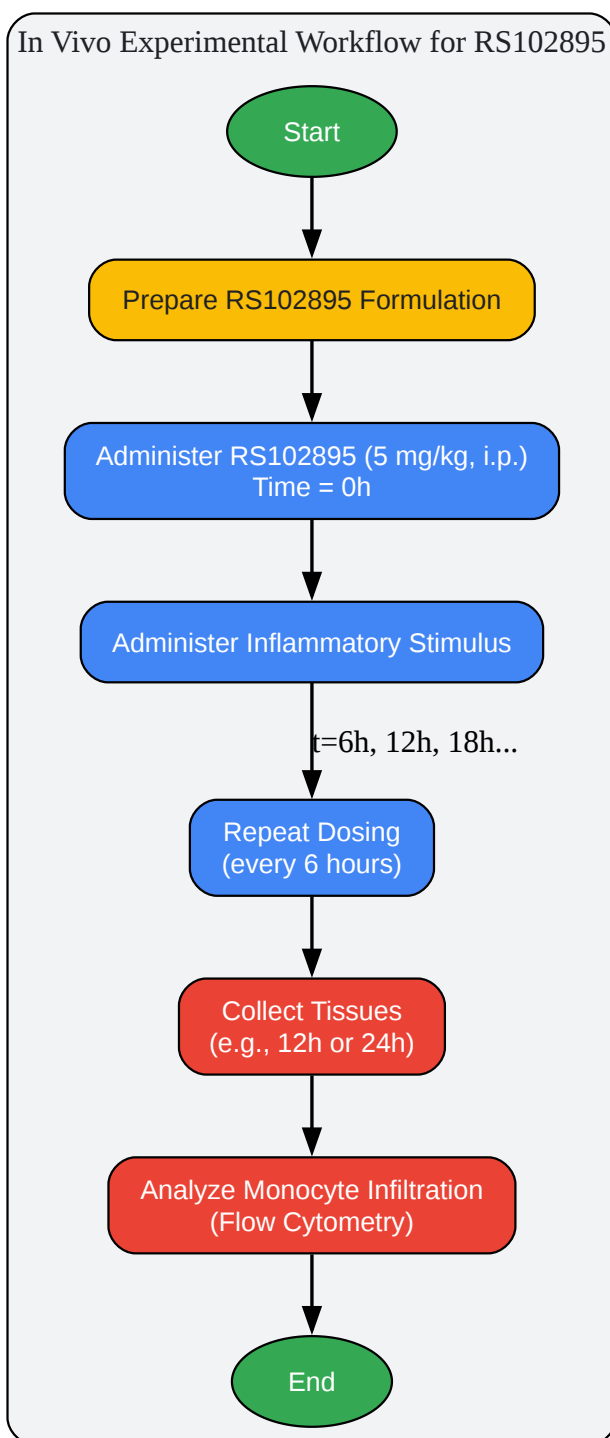
Composition	Solubility	Notes	Reference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL	Prepare fresh. Heat and/or sonication may be used to aid dissolution.	
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL	Prepare fresh.	

Visualizations



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Caption: Mechanism of **RS102895** action on the CCL2/CCR2 signaling pathway.



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Caption: A typical experimental workflow for in vivo studies with **RS102895**.

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